molecular formula C6H11NO3 B6227183 2,2-dimethyl-2-(methylcarbamoyl)acetic acid CAS No. 109234-02-8

2,2-dimethyl-2-(methylcarbamoyl)acetic acid

Cat. No.: B6227183
CAS No.: 109234-02-8
M. Wt: 145.2
InChI Key:
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Description

2,2-dimethyl-2-(methylcarbamoyl)acetic acid, also known by its IUPAC name N,2,2-trimethyl-3-oxo-beta-alanine, is a compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . This compound is characterized by its unique structure, which includes a carbamoyl group attached to a dimethyl-substituted acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-2-(methylcarbamoyl)acetic acid typically involves the reaction of dimethylmalonic acid with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to achieve the desired purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is purified using industrial-scale chromatography or distillation techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-2-(methylcarbamoyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-dimethyl-2-(methylcarbamoyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-2-(methylcarbamoyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and influence metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-2-(methylcarbamoyl)acetic acid is unique due to its combination of a carbamoyl group and a dimethyl-substituted acetic acid moiety. This structure provides the compound with distinct chemical reactivity and a wide range of applications in various fields .

Properties

CAS No.

109234-02-8

Molecular Formula

C6H11NO3

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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